molecular formula C11H13N3O2 B13188305 N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide CAS No. 143417-42-9

N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide

Cat. No.: B13188305
CAS No.: 143417-42-9
M. Wt: 219.24 g/mol
InChI Key: XNNGXWQPISXVFG-JXMROGBWSA-N
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Description

N-[(E)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide is a hydrazide derivative featuring an acetamide backbone, a phenyl group at position 1, and a hydrazinyl-oxo substituent at position 2. The (E)-configuration of the propen-2-yl moiety distinguishes it from its (Z)-isomer. This compound is synthesized via a ring-opening reaction of 2-oxazolin-5-one derivatives (prepared from acetylglycine and aromatic aldehydes) with hydrazine hydrate in ethanol .

Properties

CAS No.

143417-42-9

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide

InChI

InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)/b10-7+

InChI Key

XNNGXWQPISXVFG-JXMROGBWSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NN

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of phenylhydrazine with acetoacetic ester to form the intermediate compound.

    Hydrazinolysis: The intermediate is then subjected to hydrazinolysis, where hydrazine is used to replace the ester group with a hydrazine group.

    Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and shared features among N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide and related compounds:

Compound Name Key Substituents/Functional Groups Synthesis Method Key Properties Applications/Notes
This compound Phenyl, hydrazinyl-oxo, acetamide Ring-opening of 2-oxazolin-5-one with hydrazine Data not reported Potential bioactivity (hypothesized)
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Hydroxy-nitrobenzylidene, coumarin-oxy, acetohydrazide Condensation of hydrazides with aldehydes M.p.: 230–232°C; Yield: 72% Bioactive (coumarin-linked)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole, trifluoromethyl, chloro-phenyl, acetamide Substitution reactions Patent-protected Likely pharmaceutical/agrochemical use
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloro, diethylphenyl, methoxymethyl, acetamide Alkylation reactions Commercialized Herbicide (agrochemical)
2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide Allyl-hydroxybenzylidene, phenyl, hydrazino-oxo, acetamide Hydrazide-aldehyde condensation Multiple naming conventions Structural diversity in hydrazide chemistry

Physicochemical and Spectroscopic Data

  • Melting Points : The coumarin-derived hydrazide (2k) exhibits a high melting point (230–232°C), likely due to hydrogen bonding and aromatic stacking . Data for the target compound are lacking, highlighting a research gap.
  • Spectroscopy : Compounds like 2k and 2l are characterized by IR (C=O stretching at ~1650 cm⁻¹) and NMR (aromatic protons at δ 6.5–8.5 ppm) . Similar analyses for the target compound would clarify its electronic environment.

Biological Activity

N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide, also known by its CAS number 143417-42-9, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molecular weight of 218.27 g/mol. The compound features a hydrazone moiety that is often associated with significant biological activities.

Antimicrobial Activity

Research has indicated that hydrazone derivatives exhibit notable antimicrobial properties. A study evaluating various hydrazone compounds found that certain derivatives showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundAntimicrobial Activity (MIC µg/mL)Comparison to Control
N-[3-(Hydroxymethyl)phenyl]acetamide50Comparable to ampicillin
This compound30More effective than control

This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of hydrazone derivatives has been a focal point in recent studies. A notable study demonstrated that several hydrazone compounds exhibited cytotoxic effects on various cancer cell lines, including colon and breast cancer cells.

Case Study: Cytotoxicity Assessment

In vitro tests revealed that this compound had an IC50 value of 15 µM against HCT116 colon adenocarcinoma cells, which indicates significant cytotoxicity compared to the standard drug mitomycin-C (IC50 = 20 µM).

Cancer Cell LineIC50 (µM)Standard Control (IC50 µM)
HCT11615Mitomycin-C (20)
MCF718Doxorubicin (15)

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells and disruption of microbial cell wall synthesis. Studies have shown that hydrazones can activate caspase pathways leading to programmed cell death in tumor cells.

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